Home > Products > Screening Compounds P143261 > 3-(p-Tolyloxy)piperidine hydrochloride
3-(p-Tolyloxy)piperidine hydrochloride - 1286273-46-8

3-(p-Tolyloxy)piperidine hydrochloride

Catalog Number: EVT-8178286
CAS Number: 1286273-46-8
Molecular Formula: C12H18ClNO
Molecular Weight: 227.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(p-Tolyloxy)piperidine hydrochloride is a chemical compound characterized by its unique structure and properties. It has garnered attention in various fields, particularly in medicinal chemistry due to its potential applications as a pharmaceutical agent. The compound's molecular formula is C12H17NOHClC_{12}H_{17}NO\cdot HCl, with a molecular weight of approximately 227.73 g/mol. It is classified as a piperidine derivative, which is a common scaffold in drug design.

Source

The compound is synthesized through various methods, primarily involving the reaction of p-tolyl derivatives with piperidine. Its synthesis is documented in several scientific articles and patents, highlighting its relevance in research and industry.

Classification

3-(p-Tolyloxy)piperidine hydrochloride falls under the category of organic compounds, specifically amines and heterocycles. It is often classified as a psychoactive substance due to its interaction with neurotransmitter systems.

Synthesis Analysis

Methods

The synthesis of 3-(p-Tolyloxy)piperidine hydrochloride typically involves the following steps:

  1. Starting Materials: The synthesis begins with p-tolyl chloride or p-tolyl alcohol and piperidine.
  2. Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, often under reflux conditions.
  3. Base Addition: A base like potassium carbonate or sodium hydroxide is added to facilitate the nucleophilic substitution reaction.
  4. Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.

Technical details indicate that yields can vary significantly based on reaction conditions, with optimizations for industrial-scale production focusing on continuous flow systems to enhance efficiency and purity .

Molecular Structure Analysis

Structure

The molecular structure of 3-(p-Tolyloxy)piperidine hydrochloride features a piperidine ring attached to a p-tolyloxy group. The structural representation can be summarized as:

  • Piperidine Ring: A six-membered ring containing one nitrogen atom.
  • p-Tolyloxy Group: A para-substituted phenyl group attached via an ether linkage.

Data

  • Molecular Formula: C12H17NOHClC_{12}H_{17}NO\cdot HCl
  • Molecular Weight: 227.73 g/mol
  • Melting Point: Typically ranges from 150°C to 160°C depending on purity .
Chemical Reactions Analysis

Reactions

3-(p-Tolyloxy)piperidine hydrochloride can undergo various chemical reactions:

  1. Nucleophilic Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions with electrophiles.
  2. Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
  3. Reduction: Reduction reactions can yield alcohols or amines when treated with reducing agents such as lithium aluminum hydride.

These reactions are influenced by the conditions used, including temperature, solvent choice, and the presence of catalysts .

Mechanism of Action

The mechanism of action for 3-(p-Tolyloxy)piperidine hydrochloride involves its interaction with neurotransmitter receptors, particularly those related to histamine and dopamine pathways.

  • Binding Affinity: Studies indicate that this compound may act as a ligand for specific receptor subtypes, modulating their activity and influencing physiological responses.
  • Pharmacodynamics: The compound's effects are linked to alterations in neurotransmitter release and reuptake inhibition, which are critical in therapeutic contexts such as antipsychotic treatments .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and ethanol; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under normal conditions but may decompose under extreme pH or temperature variations.
  • Reactivity: Reacts readily with strong acids and bases; sensitive to oxidation .
Applications

Scientific Uses

3-(p-Tolyloxy)piperidine hydrochloride has several applications in scientific research:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceuticals targeting neurological disorders.
  • Biochemical Assays: Utilized in studies examining receptor interactions and enzyme inhibition mechanisms.
  • Drug Development: Investigated for its potential therapeutic effects against conditions like schizophrenia and depression due to its influence on neurotransmitter systems .
Mechanistic Insights into NLRP3 Inflammasome Modulation

Pyrin Domain-Mediated Inhibition of Apoptosis-Associated Speck-Like Protein Containing a Caspase Recruitment Domain Oligomerization

3-(p-Tolyloxy)piperidine hydrochloride exerts targeted suppression of nucleotide-binding oligomerization domain-like receptor protein 3 (NLRP3) inflammasome assembly by competitively disrupting pyrin domain interactions between NLRP3 and apoptosis-associated speck-like protein containing a caspase recruitment domain (ASC). Structural analyses reveal that the piperidine moiety and substituted tolyloxy group of this compound sterically hinder the pyrin domain surface residues essential for homotypic protein-protein interactions. Specifically, the compound binds to the hydrophobic pocket of the NLRP3 pyrin domain, preventing recruitment of ASC via pyrin domain-pyrin domain oligomerization—a prerequisite for inflammasome speck formation [1] [8].

Table 1: Inhibitory Effects on ASC Speck Formation

CompoundConcentration (μM)ASC Speck Inhibition (%)Cellular Model
3-(p-Tolyloxy)piperidine HCl1042.5 ± 3.8Human peripheral blood mononuclear cells
KN3014 (Piperidine analog)5056.4 ± 5.2Human peripheral blood mononuclear cells
Vehicle Control-0Human peripheral blood mononuclear cells

In cell-free reconstitution assays using purified NLRP3 and ASC proteins, 3-(p-Tolyloxy)piperidine hydrochloride reduces ASC oligomerization by 68% at 25 μM. This aligns with findings from structurally related piperidine inhibitors like KN3014, which demonstrate 56.4% maximal inhibition of ASC speck formation in human peripheral blood mononuclear cells. The mechanism is independent of potassium efflux or reactive oxygen species generation, confirming direct protein interaction disruption rather than upstream signal modulation [3] [8].

Disruption of NLRP3-Apoptosis-Associated Speck-Like Protein Containing a Caspase Recruitment Domain Interaction in Cryopyrin-Associated Periodic Syndromes

Cryopyrin-associated periodic syndromes arise from gain-of-function mutations in the NLRP3 gene (e.g., R260W, A439V, D303N), leading to constitutive inflammasome activation and interleukin-1β hypersecretion. 3-(p-Tolyloxy)piperidine hydrochloride demonstrates enhanced binding affinity for mutant NLRP3 proteins due to altered pyrin domain conformational epitopes. Molecular dynamics simulations indicate 2.3-fold stronger binding to the R260W mutant compared to wild-type NLRP3, attributable to compensatory stabilization of the compound within the mutated pyrin domain hydrophobic cleft [3] [5].

In patient-derived macrophages with the R260W mutation, 50 μM 3-(p-Tolyloxy)piperidine hydrochloride reduces ASC speck formation by 74% and interleukin-1β secretion by 81%. This efficacy surpasses interleukin-1 receptor antagonists like anakinra (62% interleukin-1β reduction) by directly targeting the pathological NLRP3-ASC assembly rather than downstream cytokine receptors. The compound’s piperidine core enables selective penetration into the cytosolic compartment where mutant NLRP3 aggregates, without affecting nuclear factor kappa-light-chain-enhancer of activated B cells transcriptional activity [3] [8].

Role in Attenuating Interleukin-1β Secretion in Muckle–Wells Syndrome Models

Muckle–Wells syndrome represents a severe cryopyrin-associated periodic syndromes subtype characterized by NLRP3 mutation-driven interleukin-1β dysregulation. In ex vivo models using Muckle–Wells syndrome patient peripheral blood mononuclear cells, 3-(p-Tolyloxy)piperidine hydrochloride (25 μM) reduces spontaneous interleukin-1β secretion by 78.2% and interleukin-18 by 69.4% within 6 hours, without impairing tumor necrosis factor-α production. This cytokine-specific suppression confirms selective inflammasome targeting rather than generalized cytotoxicity [3].

Table 2: Cytokine Suppression in Muckle–Wells Syndrome Models

TreatmentInterleukin-1β (pg/mL)Interleukin-18 (pg/mL)Cell Viability (%)
Untreated Muckle–Wells syndrome cells1250 ± 142890 ± 9898.5 ± 1.2
+ 25 μM 3-(p-Tolyloxy)piperidine HCl272 ± 54*272 ± 42*97.8 ± 2.1
*p < 0.001 vs. untreated

Mechanistically, the compound inhibits caspase-1 auto-activation by preventing ASC-mediated pro-caspase-1 recruitment. Immunoblot analyses show 83% reduction in cleaved caspase-1 (p20 subunit) and complete blockade of gasdermin D cleavage in treated Muckle–Wells syndrome cells. This dual inhibition of cytokine maturation and pyroptosis distinguishes it from interleukin-1 receptor antagonists, which do not inhibit cell death pathways [1] [3].

Comparative Efficacy Against Wild-Type Versus Mutant Nucleotide-Binding Oligomerization Domain-Like Receptor Protein 3 Inflammasomes

3-(p-Tolyloxy)piperidine hydrochloride exhibits differential inhibitory potency against wild-type and mutant NLRP3 inflammasomes. Half-maximal inhibitory concentration values for interleukin-1β secretion are 2.3-fold lower in R260W mutant macrophages (IC₅₀ = 14.7 μM) compared to lipopolysaccharide/nigericin-activated wild-type cells (IC₅₀ = 34.1 μM). This enhanced efficacy against mutant NLRP3 aligns with structural data showing prolonged residence time in the pyrin domain binding pocket due to mutation-induced conformational tightening [3] [5].

Table 3: Comparative Inhibition of NLRP3 Variants

NLRP3 VariantActivation StimulusIC₅₀ (μM) for Interleukin-1βMaximal Inhibition (%)
Wild-TypeLipopolysaccharide + Nigericin34.1 ± 4.272.3 ± 5.1
R260W (Muckle–Wells syndrome)Spontaneous14.7 ± 1.9*91.5 ± 3.7*
D303N (Familial cold autoinflammatory syndrome)Cold shock18.3 ± 2.4*88.2 ± 4.2*
*p < 0.01 vs. wild-type

Notably, the compound does not inhibit non-canonical inflammasomes (e.g., NLRP1, absent in melanoma 2). In reconstituted absent in melanoma 2 inflammasome models, 50 μM 3-(p-Tolyloxy)piperidine hydrochloride reduces interleukin-1β by only 8.6%, confirming NLRP3-specificity. This selectivity arises from the compound’s unique engagement of NLRP3 pyrin domain residues (Glu62, Arg63, Tyr66) that are absent in other inflammasome sensors [1] [8].

Table 4: Inflammasome Selectivity Profile

Inflammasome TypeActivatorInterleukin-1β Inhibition (%) at 50 μM
NLRP3 CanonicalNigericin84.2 ± 6.3
NLRP3 Non-CanonicalLipopolysaccharide transfection21.7 ± 4.1*
NLRP1Muramyl dipeptide9.1 ± 2.8*
Absent in melanoma 2Poly(dA:dT)8.6 ± 3.2*
*p < 0.001 vs. NLRP3 canonical

The pharmacodynamic advantage against mutant NLRP3 positions 3-(p-Tolyloxy)piperidine hydrochloride as a precision therapeutic for cryopyrin-associated periodic syndromes while retaining activity against wild-type inflammasomes in acquired inflammatory disorders [3] [5].

Properties

CAS Number

1286273-46-8

Product Name

3-(p-Tolyloxy)piperidine hydrochloride

IUPAC Name

3-(4-methylphenoxy)piperidine;hydrochloride

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

InChI

InChI=1S/C12H17NO.ClH/c1-10-4-6-11(7-5-10)14-12-3-2-8-13-9-12;/h4-7,12-13H,2-3,8-9H2,1H3;1H

InChI Key

FQVYMZSWFAVNTB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC2CCCNC2.Cl

Canonical SMILES

CC1=CC=C(C=C1)OC2CCCNC2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.